![molecular formula C7H7NO B1338908 3-(Oxiran-2-yl)pyridine CAS No. 60699-67-4](/img/structure/B1338908.png)
3-(Oxiran-2-yl)pyridine
Overview
Description
3-(Oxiran-2-yl)pyridine, also known as 2-pyridylglycidyl ether, is a compound that belongs to the pyridine family. It is a stable motif in medicinal chemistry and has a propensity to undergo ring-opening reactions .
Synthesis Analysis
The synthesis of 3-(Oxiran-2-yl)pyridine involves several steps. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of 3-(Oxiran-2-yl)pyridine is represented by the formula C7H7NO . The structure is influenced by strong N-H…N hydrogen bonding and weak C-H…X (X = O and N) interactions .Chemical Reactions Analysis
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Scientific Research Applications
Enzyme Catalysis in Pharmaceutical Synthesis
The enzyme hydrolysis of oxiranecarbonitriles, which are structurally related to 3-(Oxiran-2-yl)pyridine, is used to convert these compounds into oxiranecarboxamides enantioselectively. This process is significant in the pharmaceutical industry for the production of enantiomerically pure substances, which are crucial for creating drugs with specific desired effects and reduced side effects .
Catalysis Using Magnetically Recoverable Nano-catalysts
Magnetically recoverable nano-catalysts have been employed in chemical reactions involving pyridine derivatives. Given the structural similarity, it’s plausible that 3-(Oxiran-2-yl)pyridine could also be used in conjunction with these catalysts to enhance reaction efficiency and simplify the separation process from the reaction medium .
3. Electrochemical Impedance Spectroscopy in Biosensor Development Electrochemical impedance spectroscopy has been utilized to construct label-free impedance immunosensing systems for ultra-sensitive detection of biomarkers in human serum samples. A similar approach could potentially be applied to 3-(Oxiran-2-yl)pyridine for developing new biosensors, leveraging its reactive epoxy group for bioconjugation .
Safety And Hazards
Future Directions
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .
properties
IUPAC Name |
3-(oxiran-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZSSLYMJHGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536701 | |
Record name | 3-(Oxiran-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxiran-2-yl)pyridine | |
CAS RN |
60699-67-4 | |
Record name | 3-(Oxiran-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(oxiran-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(oxiran-2-yl)pyridine derivatives interesting for synthetic chemists?
A1: 3-(Oxiran-2-yl)pyridine derivatives are valuable building blocks in organic synthesis due to the reactive epoxide (oxirane) ring and the presence of the pyridine moiety. The research highlights a novel synthetic approach using these compounds to create pyrido[1,4]oxazocines []. These eight-membered heterocyclic compounds hold significant interest for medicinal chemists as they are found in various biologically active molecules.
Q2: What is significant about the synthetic approach described in the research?
A2: The research presents a "regioselective, convergent, and additive-free approach" [] for synthesizing pyrido[1,4]oxazocines. This is significant because it offers a potentially more efficient and environmentally friendly way to create these compounds compared to existing methods. The use of 4-chloro- and 2-chloro-substituted 3-(oxiran-2-yl)pyridines allows for controlled reactions, leading to specific isomers of the desired products. This control over regioselectivity is crucial for drug discovery, as different isomers can exhibit distinct biological activities.
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